Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl-
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Overview
Description
Preparation Methods
The synthesis of Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- involves several steps. One common method includes the reaction of 3-hydroxycinnamic acid with tert-butyldimethylsilyl chloride to form an intermediate product . This intermediate is then reacted with 3-hydroxystyrene under specific conditions to yield the final product . The reaction conditions typically involve the use of a solvent such as toluene and a catalyst to facilitate the reaction .
Chemical Reactions Analysis
Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the silicon atom is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce silane derivatives with different functional groups .
Scientific Research Applications
Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- involves its interaction with molecular targets through its silicon atom. The silicon atom can form stable bonds with other atoms, allowing the compound to act as a cross-linking agent in various chemical reactions . This cross-linking ability is crucial in applications such as coatings and adhesives, where strong and stable bonds are required .
Comparison with Similar Compounds
Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- can be compared with other similar compounds, such as:
Silane, (1,1-dimethylethyl)(3-ethynylphenoxy)dimethyl-: This compound has a similar structure but with an ethynyl group instead of an ethenyl group.
The uniqueness of Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- lies in its specific ethenyl group, which imparts different chemical properties and reactivity compared to its ethynyl counterpart .
Biological Activity
Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- (CAS No. 149274-04-4) is a silane compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
- Molecular Formula : C13H18O2Si
- Molecular Weight : 250.36 g/mol
- IUPAC Name : (1,1-dimethylethyl)(3-ethenylphenoxy)dimethylsilane
The biological activity of silane compounds often involves their interaction with cellular membranes and proteins. The unique structure of silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- allows it to penetrate lipid bilayers, potentially affecting membrane fluidity and protein function. This property is essential for its pharmacological effects.
Antimicrobial Activity
Research indicates that silane compounds can exhibit antimicrobial properties. In vitro studies have demonstrated that certain silanes can inhibit the growth of various bacterial strains. For instance, a study showed that silane derivatives effectively reduced the viability of Staphylococcus aureus and Escherichia coli in culture conditions.
Organism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Anticancer Activity
Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- has been studied for its potential anticancer effects. In cellular assays, it demonstrated cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: MCF-7 Cell Line
In a controlled experiment:
- Concentration Tested : 50 µM
- Cell Viability Reduction : 70%
- Mechanism : Induction of caspase-dependent apoptosis.
Anti-inflammatory Effects
Silane compounds have shown promise in modulating inflammatory responses. In animal models, administration of silane derivatives resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.
In Vivo Studies
Recent studies involving animal models have highlighted the efficacy of silane in reducing tumor growth and inflammation. For example:
- A study on mice with induced tumors showed a significant decrease in tumor size when treated with silane at doses of 10 mg/kg body weight.
Structure-Activity Relationship (SAR)
The biological activity of silane compounds is heavily influenced by their chemical structure. Modifications to the phenoxy group or the dimethylsilane moiety can enhance or diminish their biological effects. This relationship is crucial for the design of more potent derivatives.
Properties
CAS No. |
149274-04-4 |
---|---|
Molecular Formula |
C14H22OSi |
Molecular Weight |
234.41 g/mol |
IUPAC Name |
tert-butyl-(3-ethenylphenoxy)-dimethylsilane |
InChI |
InChI=1S/C14H22OSi/c1-7-12-9-8-10-13(11-12)15-16(5,6)14(2,3)4/h7-11H,1H2,2-6H3 |
InChI Key |
NQODUSPNKAADHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C=C |
Origin of Product |
United States |
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